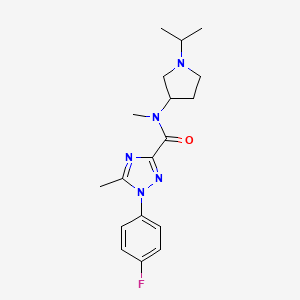![molecular formula C14H20N2OS2 B6975879 N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B6975879.png)
N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,4-dithiane ring, which can be achieved through the reaction of 1,4-dichlorobutane with sodium sulfide. The resulting 1,4-dithiane is then reacted with 2-bromoacetic acid to form 2-(1,4-dithian-2-yl)acetic acid.
In parallel, the aromatic amine precursor, 3-(aminomethyl)-5-methylphenylamine, can be synthesized from 3,5-dimethylbenzylamine through nitration, reduction, and subsequent functional group transformations. The final step involves the coupling of 2-(1,4-dithian-2-yl)acetic acid with 3-(aminomethyl)-5-methylphenylamine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
In organic synthesis, N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules
Biology
This compound may serve as a precursor for the development of biologically active molecules. Its amide and amine functionalities are common motifs in pharmaceuticals, making it a valuable intermediate in drug discovery and development.
Medicine
Potential medicinal applications include the design of new therapeutic agents. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, leading to the development of new drugs for various diseases.
Industry
In the materials science field, this compound could be used in the synthesis of polymers or other advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The amide group may form hydrogen bonds with active site residues, while the aromatic and dithiane rings could participate in hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminomethyl)phenyl]-2-(1,4-dithian-2-yl)acetamide
- N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)propionamide
- N-[3-(aminomethyl)-5-methylphenyl]-2-(1,3-dithian-2-yl)acetamide
Uniqueness
N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide is unique due to the specific positioning of the aminomethyl and methyl groups on the aromatic ring, as well as the presence of the 1,4-dithiane ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c1-10-4-11(8-15)6-12(5-10)16-14(17)7-13-9-18-2-3-19-13/h4-6,13H,2-3,7-9,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXATMPOWILQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CSCCS2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B6975807.png)
![N-[4-[cyclopropyl(methyl)amino]butyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975816.png)
![N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975823.png)

![tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975838.png)
![tert-butyl N-[[1-[1-(2-ethylbutanoyl)piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975839.png)
![tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate](/img/structure/B6975840.png)
![tert-butyl N-[[1-[1-[(2S)-oxolane-2-carbonyl]piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975842.png)
![tert-butyl N-[[1-[1-[2-(oxolan-2-yl)acetyl]piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975845.png)
![Tert-butyl 4-[2-[2-[(2-methoxyacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate](/img/structure/B6975856.png)
![Tert-butyl 4-[2-[2-(2-hydroxypropanoylamino)phenoxy]ethyl]piperazine-1-carboxylate](/img/structure/B6975863.png)
![[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6975877.png)
![4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B6975883.png)

